5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine
Description
Properties
Molecular Formula |
C11H7F6N3S |
|---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
5-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H7F6N3S/c12-10(13,14)6-1-5(2-7(4-6)11(15,16)17)3-8-19-20-9(18)21-8/h1-2,4H,3H2,(H2,18,20) |
InChI Key |
HZYLEVSVBRVKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 1,3,4-Thiadiazoles
Before delving into the specific preparation of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine, it is important to understand the general synthetic routes available for 1,3,4-thiadiazole cores:
- Route I : Cyclization of monothiodiacylhydrazines via dehydration agents (e.g., sulfuric acid, phosphorus oxytrichloride).
- Route II : Cyclization of diacylhydrazines with sulfur sources such as phosphorus pentasulfide or Lawesson’s reagent.
- Route III : Reaction of thiosemicarbazides with carbon disulfide or equivalents.
- Route IV : Cyclization of hydrazides with carbon-sulfur sources, often involving isocyanates and acid hydrazides.
- Multi-bond formation routes : One-pot or multi-component reactions forming several bonds simultaneously to build the thiadiazole ring efficiently.
These routes provide the foundation for the synthesis of the 1,3,4-thiadiazole scaffold, which is then functionalized to yield the target compound.
Preparation of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
Synthesis of 2-Amino-5-Trifluoromethyl-1,3,4-Thiadiazole Core
The key intermediate, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole , can be synthesized by cyclization of thiosemicarbazide with trifluoroacetic acid and phosphorus oxychloride (POCl₃) in 1,4-dioxane solvent. The reaction proceeds with the evolution of hydrochloric acid gas and is followed by neutralization to precipitate the product:
- Procedure : Thiosemicarbazide (14.5 g) is suspended in 500 mL of 1,4-dioxane; 12 mL trifluoroacetic acid and 15 mL POCl₃ are added slowly under stirring.
- The mixture is maintained for 3 hours at room temperature.
- Upon completion, the reaction mixture is poured into cold water and neutralized to pH 9 with 50% NaOH.
- The solid product is filtered, washed, and dried to yield 2-amino-5-trifluoromethyl-1,3,4-thiadiazole in high yield (e.g., 20.6 g).
This intermediate is crucial as it provides the 1,3,4-thiadiazole ring with an amino group at position 2 and a trifluoromethyl group at position 5.
Substitution at the 5-Position with 3,5-Bis(trifluoromethyl)benzyl Group
The target compound involves the substitution of the 5-position with a 3,5-bis(trifluoromethyl)benzyl moiety. This is typically achieved by nucleophilic substitution reactions involving:
- Starting material : 2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole or 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole.
- Reagent : 3,5-bis(trifluoromethyl)benzyl halide (chloride or bromide).
- Conditions : Reaction in ethanol or an appropriate solvent under reflux with thiourea or base such as sodium hydroxide to facilitate substitution.
Example Reaction Scheme:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole + thiourea | Reflux in ethanol | 2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole |
| 2 | 2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole + 3,5-bis(trifluoromethyl)benzyl chloride | Solvent + acid-binding agent, reflux | This compound |
Oxidation steps may be applied if sulfone derivatives are targeted, but for the amine derivative, direct substitution is preferred.
Solid-Phase and Improved Methods for Preparation
A notable advancement in the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles involves a solid-phase grinding method using:
- Thiosemicarbazide , the appropriate carboxylic acid (here, 3,5-bis(trifluoromethyl)benzoic acid), and
- Phosphorus pentachloride (PCl₅) as a dehydrating and cyclizing agent.
Procedure Highlights:
- The three reagents are added to a dry reaction vessel and ground at room temperature until the reaction completes.
- The crude product is obtained after standing, then treated with alkaline solution to adjust pH to 8-8.2.
- Filtration and recrystallization yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.
- This method offers advantages of mild conditions, short reaction time, low equipment demand, and high yield (>91%).
This method is particularly attractive for industrial scale-up due to its simplicity and efficiency.
Comparative Data Table of Preparation Methods
Research Outcomes and Analytical Data
- The synthesized this compound compounds have been characterized by standard spectroscopic methods (NMR, IR, MS) confirming the substitution pattern.
- Crystallographic studies on related trifluoromethyl-substituted 1,3,4-thiadiazoles reveal stable molecular conformations conducive to biological activity.
- The presence of bis(trifluoromethyl) groups enhances lipophilicity and metabolic stability, which is beneficial for drug development.
- Yields and purity are optimized by controlling reaction conditions such as temperature, solvent, and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl bromide group.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can be involved in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can modify the electronic properties of the thiadiazole ring.
Scientific Research Applications
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as covalent organic frameworks for lithium-sulfur batteries
Mechanism of Action
The mechanism of action of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets through its electronegative trifluoromethyl groups and steric hindrance provided by the benzyl group. These interactions can affect various biochemical pathways, making the compound a valuable tool in research and development.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s distinctiveness lies in its 3,5-bis(trifluoromethyl)benzyl substituent. Comparisons with analogous thiadiazol-2-amine derivatives highlight key differences:
Key Observations :
- The phenylene-linked bis-thiadiazole () exhibits structural rigidity, which may limit conformational flexibility but enable multivalent interactions in biological systems .
Physicochemical Properties
- Metabolic Stability: CF₃ groups resist oxidative metabolism, extending half-life relative to non-fluorinated analogs (e.g., phenylene-linked bis-thiadiazoles) .
Biological Activity
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, emphasizing its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.4 g/mol. The compound features a thiadiazole ring, which is known for its biological activity, and a trifluoromethyl group that enhances its lipophilicity and potential interaction with biological membranes.
Synthesis
The synthesis of this compound typically involves a multi-step process including:
- Formation of Thiadiazole Ring : The thiadiazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Introduction of Trifluoromethyl Group : This is achieved via electrophilic fluorination or by using trifluoromethylating agents.
- Final Amine Formation : The final product is obtained through amination reactions.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Notably:
-
In vitro Studies : The compound exhibits significant cytotoxicity against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and melanoma (MEL-8) cell lines. The IC50 values for these cell lines are reported as follows:
Cell Line IC50 (µM) MCF-7 0.28 A549 0.52 MEL-8 Not specified - Mechanism of Action : Flow cytometry assays indicate that the compound induces apoptosis in cancer cells in a dose-dependent manner. It has been observed to increase the expression levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells .
Interaction with Biological Targets
The compound's interactions with specific proteins have been investigated using molecular docking studies:
- Tubulin Binding : It has shown potential binding affinity to tubulin, which is crucial for cancer cell proliferation. The binding model suggests that the trifluoromethylphenyl group plays a significant role in stabilizing the interaction within the hydrophobic pocket of tubulin .
Case Studies
In recent research, derivatives of thiadiazole compounds have been synthesized to explore their biological activities further:
- Study on Thiadiazole Derivatives : A series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamides were evaluated for their anticancer properties. One derivative exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line .
- Structure–Activity Relationship (SAR) : Analysis revealed that substituents on the phenyl ring significantly influence cytotoxic activity. Compounds with electron-withdrawing groups demonstrated enhanced potency compared to those with electron-donating groups .
Q & A
What are the common synthetic routes for preparing 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine?
Basic
The compound is synthesized via cyclocondensation reactions. A typical approach involves reacting a hydrazide derivative (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclization. The trifluoromethylbenzyl group is introduced via nucleophilic substitution or coupling reactions using benzyl halides. Reactions are conducted in polar aprotic solvents (e.g., DMF) or ethanol under reflux, with yields improved by microwave irradiation .
How is the molecular structure of this compound characterized?
Basic
Structural characterization employs X-ray crystallography to resolve bond lengths, angles, and intermolecular interactions (e.g., C–H···N hydrogen bonds stabilizing planar thiadiazole rings). Complementary techniques include NMR (¹H/¹³C/¹⁹F) for confirming substituent positions and IR spectroscopy for functional group identification (e.g., N–H stretching at ~3300 cm⁻¹) .
How can reaction conditions be optimized to improve synthesis yield?
Advanced
Optimization strategies include:
- Solvent choice : Acetonitrile or DMF enhances solubility of aromatic intermediates.
- Microwave assistance : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
- Ultrasound irradiation : Enhances reaction efficiency by promoting cavitation, particularly in stepwise thiol-alkylation reactions .
- Catalysts : Mn(II) salts accelerate cyclization steps in analogous thiadiazole syntheses .
What computational methods validate the compound's reactivity and stability?
Advanced
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), charge distribution, and reactive sites. Comparisons between experimental (X-ray) and computed bond lengths/angles (e.g., C–S and C–N distances) validate structural models. Solvent effects are modeled using polarizable continuum models (PCM) .
How are discrepancies resolved between experimental and computational data?
Advanced
Discrepancies in spectroscopic or structural data (e.g., bond length deviations >0.02 Å) are addressed by:
- Re-evaluating computational parameters (basis sets, solvation models).
- Testing alternative tautomeric forms or conformers.
- Cross-validating with multiple techniques (e.g., XRD vs. neutron diffraction) .
What biological activities are hypothesized based on structural analogs?
Basic
Analogous thiadiazoles exhibit antifungal, antibacterial, and insecticidal activities. The trifluoromethyl groups enhance lipophilicity and metabolic stability, potentially improving membrane penetration. In vitro assays (e.g., MIC for antimicrobial activity) guide target validation .
What intermolecular interactions stabilize the crystal lattice?
Advanced
X-ray studies reveal intramolecular C–H···N hydrogen bonds forming planar five-membered rings. Intermolecular C–H···N and π-π stacking interactions between aromatic systems create layered structures parallel to specific crystallographic planes (e.g., (0 1 1)), enhancing thermal stability .
How do catalysts influence thiadiazole ring formation?
Advanced
Mn(II) catalysts facilitate cyclization by coordinating with sulfur and nitrogen atoms, lowering activation energy. For example, MnCl₂ increases regioselectivity in 1,3,4-thiadiazole formation from thiosemicarbazides and carbon disulfide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
